molecular formula C19H28N2O2S B2713825 3-[4-(methylsulfanyl)phenyl]-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide CAS No. 2415489-95-9

3-[4-(methylsulfanyl)phenyl]-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide

Cat. No.: B2713825
CAS No.: 2415489-95-9
M. Wt: 348.51
InChI Key: HUYHPQUDBGFNSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(methylsulfanyl)phenyl]-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrolidine ring, an oxane ring, and a methylsulfanylphenyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(methylsulfanyl)phenyl]-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-methylsulfanylbenzaldehyde with pyrrolidine and oxane derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled to ensure high yield and purity. The use of automated systems for temperature and pressure control, as well as continuous monitoring of the reaction progress, is essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(methylsulfanyl)phenyl]-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

3-[4-(methylsulfanyl)phenyl]-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-(methylsulfanyl)phenyl]-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylsulfanylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide
  • 3-(4-Methylsulfanylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]butanamide

Uniqueness

Compared to similar compounds, 3-[4-(methylsulfanyl)phenyl]-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide stands out due to its specific structural features, such as the length of the carbon chain in the amide group. This structural uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S/c1-24-18-5-2-15(3-6-18)4-7-19(22)20-16-8-11-21(14-16)17-9-12-23-13-10-17/h2-3,5-6,16-17H,4,7-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYHPQUDBGFNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)NC2CCN(C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.